1,6-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,6-DIMETHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzimidazole moiety fused with a pyrazolopyridine ring system. The presence of these fused rings imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DIMETHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or its derivatives . This intermediate is then subjected to further reactions to introduce the pyrazolopyridine moiety, often involving cyclization reactions under acidic or basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
1,6-DIMETHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,6-DIMETHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,6-DIMETHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, affecting their function and leading to various biological effects. The compound may inhibit enzymes or disrupt cellular processes, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and exhibit similar biological activities.
Pyrazolopyridine Derivatives: These compounds have similar structural features and are studied for their pharmacological properties.
Uniqueness
1,6-DIMETHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of benzimidazole and pyrazolopyridine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H16N6O |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
1,6-dimethyl-N-(1-methylbenzimidazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16N6O/c1-10-8-11(12-9-18-23(3)15(12)19-10)16(24)21-17-20-13-6-4-5-7-14(13)22(17)2/h4-9H,1-3H3,(H,20,21,24) |
InChI Key |
NNJAWWSEKXBYCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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